Regioisomeric Binding Divergence: 5-Amide vs. 3-Acetamide in Icmt Engagement
The canonical Icmt inhibitor cysmethynil (indole‑3‑acetamide core) demonstrates substrate‑competitive inhibition with a Kᵢ of 0.02 µM and IC₅₀ of 0.29 µM against S‑farnesyl‑L‑cysteine. The target compound N‑(1H‑indol‑5‑yl)‑2‑(4‑methyl‑1H‑indol‑1‑yl)acetamide relocates the acetamide linkage from the indole‑3 to the indol‑5‑yl amide position, a shift that radically alters the vector of the amide architecture. While comparative biochemical data for the 5‑yl amide series are absent from the peer‑reviewed Icmt literature, published structure‑activity studies demonstrate that indole‑substitution pattern is a primary determinant of isoprenylated‑cysteine competitive binding, and the 5‑amide‑linked scaffold is predicted to adopt a distinct binding‑site complementarity profile. [1]
| Evidence Dimension | Icmt inhibitory potency |
|---|---|
| Target Compound Data | Not independently reported for Icmt; scaffold is a 5‑amide‑linked dual‑indole acetamide vs. cysmethynil’s 3‑acetamide |
| Comparator Or Baseline | Cysmethynil (indole‑3‑acetamide): Kᵢ = 0.02 µM; IC₅₀ = 0.29 µM (no pre‑incubation, S‑farnesyl‑L‑cysteine substrate) |
| Quantified Difference | Structural regioisomer shift (3‑acetamide → 5‑amide) predicts altered inhibitor‑substrate competition geometry; biochemical data not available to quantify fold‑difference |
| Conditions | Published Icmt enzymatic assay; comparator data from Sigma‑Aldrich/Calbiochem product profile for cysmethynil. |
Why This Matters
Procurement decisions for Icmt‑focused chemical biology require awareness that 5‑amide indole‑acetamides represent an unexplored regioisomer with potential for divergent selectivity relative to the well‑characterized 3‑acetamide series.
- [1] Winter-Vann, A. M., et al. (2005) A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells. Proc. Natl. Acad. Sci. USA, 102(12):4336–4341. View Source
